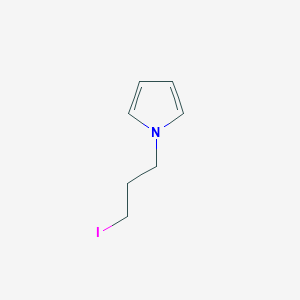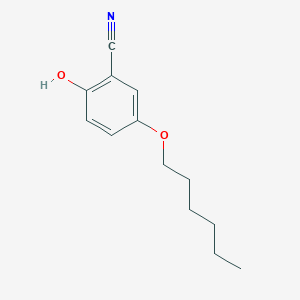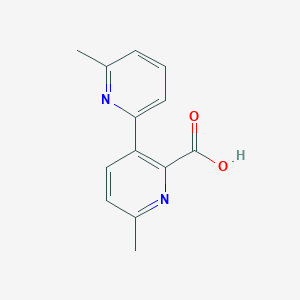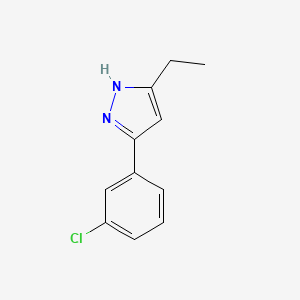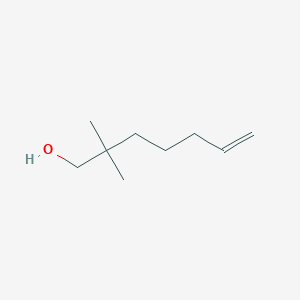
2,2-Dimethylhept-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhept-6-en-1-ol is an organic compound with the molecular formula C9H18O It is a primary alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptene chain, which is substituted with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhept-6-en-1-ol can be achieved through several methods. One common approach involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate . This reaction typically requires a base such as sodium ethoxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of related compounds or the use of advanced organic synthesis techniques. The specific methods and conditions can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhept-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-dimethylhept-6-enal or 2,2-dimethylhept-6-enone.
Reduction: Formation of 2,2-dimethylheptan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethylhept-6-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethylhept-6-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
2,6-Dimethylhept-5-en-1-ol: Similar structure but differs in the position of the double bond and methyl groups.
2,6-Dimethyl-6-hepten-1-ol: Another isomer with different placement of the double bond and hydroxyl group.
2,6-Dimethyl-5-hepten-1-ol: Similar structure with variations in the position of functional groups.
Uniqueness: 2,2-Dimethylhept-6-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,2-dimethylhept-6-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-9(2,3)8-10/h4,10H,1,5-8H2,2-3H3 |
InChI Key |
LKILZIBIYIWJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


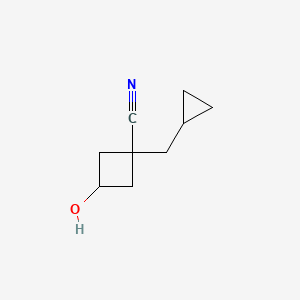
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
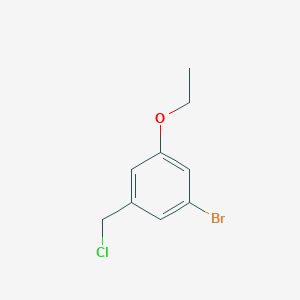

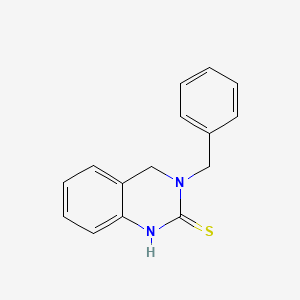
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
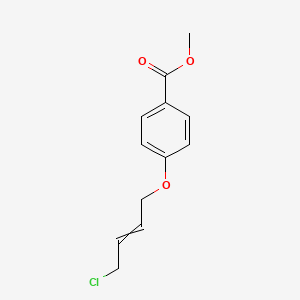
![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
